molecular formula C11H13NO3 B4747187 propyl 4-(formylamino)benzoate

propyl 4-(formylamino)benzoate

Cat. No. B4747187
M. Wt: 207.23 g/mol
InChI Key: WIXRJGFZBLCHKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl 4-(formylamino)benzoate, also known as PFB, is a chemical compound that has gained significant interest in scientific research due to its unique properties. PFB is a derivative of benzoic acid and is commonly used in the synthesis of various organic compounds. In

Mechanism of Action

The mechanism of action of propyl 4-(formylamino)benzoate is not well understood. However, studies have suggested that it may act as a nucleophile in organic reactions due to the presence of the formylamino group.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of propyl 4-(formylamino)benzoate. However, studies have shown that it is relatively non-toxic and has low acute toxicity.

Advantages and Limitations for Lab Experiments

One of the advantages of using propyl 4-(formylamino)benzoate in lab experiments is its high purity and stability. It is also relatively easy to handle and store. However, one limitation is its high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the use of propyl 4-(formylamino)benzoate in scientific research. One potential area of research is the development of new therapeutic agents based on benzofuran derivatives synthesized using propyl 4-(formylamino)benzoate. Another potential area of research is the development of new materials for electronic devices using propyl 4-(formylamino)benzoate. Further studies are also needed to understand the mechanism of action of propyl 4-(formylamino)benzoate and its potential applications in other areas of research.
Conclusion
In conclusion, propyl 4-(formylamino)benzoate is a chemical compound that has gained significant interest in scientific research due to its unique properties. It is commonly used in the synthesis of various organic compounds and has potential applications in the development of new therapeutic agents and electronic devices. While there is limited information on the biochemical and physiological effects of propyl 4-(formylamino)benzoate, it is relatively non-toxic and has low acute toxicity. Further studies are needed to fully understand the potential applications of propyl 4-(formylamino)benzoate in scientific research.

Scientific Research Applications

Propyl 4-(formylamino)benzoate has been extensively used in scientific research as a starting material in the synthesis of various organic compounds. It is commonly used in the synthesis of benzofuran derivatives, which have been found to have potential therapeutic applications. propyl 4-(formylamino)benzoate has also been used in the synthesis of fluorescent dyes and in the development of new materials for electronic devices.

properties

IUPAC Name

propyl 4-formamidobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-2-7-15-11(14)9-3-5-10(6-4-9)12-8-13/h3-6,8H,2,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXRJGFZBLCHKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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